molecular formula C19H18O3 B5743977 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one

7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B5743977
M. Wt: 294.3 g/mol
InChI Key: QLIAUMOKFJRVQS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-methyl-4-phenyl-5-propan-2-yloxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12(2)21-16-9-13(3)10-17-19(16)15(11-18(20)22-17)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIAUMOKFJRVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, methyl iodide, and phenylboronic acid.

    Methylation: The first step involves the methylation of 4-hydroxycoumarin using methyl iodide in the presence of a base such as potassium carbonate. This reaction yields 7-methyl-4-hydroxycoumarin.

    Phenylation: The next step is the phenylation of 7-methyl-4-hydroxycoumarin using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions. This reaction produces 7-methyl-4-phenylcoumarin.

    Propan-2-yloxy Substitution: The final step involves the substitution of the hydroxyl group at the 5-position with a propan-2-yloxy group. This can be achieved using propan-2-ol and a suitable dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromen-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of 7-methyl-4-phenyl-5-(propan-2-yloxy)-2H-chromen-2-one, known for its anticoagulant properties.

    7-methylcoumarin: A structurally similar compound with different biological activities.

    4-phenylcoumarin: Another related compound with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other chromen-2-one derivatives. Its combination of methyl, phenyl, and propan-2-yloxy groups makes it a valuable compound for various research and industrial applications.

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